5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile
Overview
Description
5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The compound of interest is further substituted with an amino group at position 5, an ethyl group at position 1, and a carbonitrile group at position 4, which contributes to its reactivity and potential applications in various fields, including medicinal chemistry and agriculture .
Synthesis Analysis
The synthesis of pyrazole derivatives, including those similar to 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile, has been reported using various methods. One approach involves a four-component reaction that does not require a catalyst and is performed in water at ambient temperature, leading to the formation of 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives . Another method utilizes a one-pot multicomponent cyclocondensation in a deep eutectic solvent, which is environmentally friendly and avoids the use of toxic catalysts and solvents . Additionally, a facile one-pot synthesis using alumina–silica-supported MnO2 as a recyclable catalyst in water has been developed, yielding high product yields .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be determined using X-ray crystallography. For instance, the crystal structure of a related compound, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, was elucidated, providing insights into the arrangement of atoms and the geometry of the molecule . The crystal and molecular structure of another derivative, 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, revealed intermolecular interactions that stabilize the crystal structure .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, forming a wide range of products. For example, the reaction of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds has been investigated, and a reaction mechanism was proposed . Schiff bases have been synthesized using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-disubstituted pyrazole-4-carboxaldehydes derivatives, showcasing the versatility of pyrazole derivatives in forming new compounds with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The crystal structure analysis provides information on the molecular geometry, which can affect the compound's physical properties, such as melting point and solubility. The presence of functional groups like amino and carbonitrile also impacts the chemical reactivity and the ability to form hydrogen bonds and other intermolecular interactions . These properties are crucial for the application of these compounds in various fields, including their use as intermediates in the synthesis of biologically active molecules or in crop protection .
Scientific Research Applications
Crystal and Molecular Structure
The crystal structure of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile derivatives has been a subject of study. For example, the crystal and molecular structure of 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile reveals the substitution of the pyrazole ring with amino, carbonitrile, and 2-chloro-ethyl groups, which is stabilized by intermolecular N-H…N and C-H…Cl interactions (Fathima et al., 2014).
Synthesis Methodologies
Various methodologies have been developed for the synthesis of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile and its derivatives. For instance, a novel, facile one-pot multicomponent protocol using alumina–silica-supported MnO2 as a recyclable catalyst in water has been developed for synthesizing these derivatives (Poonam & Singh, 2019). Another study details the synthesis of 6-amino-2H, 4H-pyrano[2,3-с]pyrazole-5-carbonitriles in a deep eutectic solvent (Bhosle et al., 2016).
Reaction Mechanisms and Intermediates
The compound has been used as a key intermediate in various chemical reactions. For instance, a series of pyrazoles synthesized for applications in crop protection utilized 5-amino-1-aryl-1H-pyrazole-4-carbonitriles (Plem et al., 2015). Additionally, the reaction mechanism of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds has been explored (Liu et al., 2013).
Applications in Synthesis of Novel Compounds
5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile has been used in the synthesis of novel compounds with potential biological activities. For example, a study describes the synthesis of Schiff base scaffolds of pyrazole nuclei, which exhibit various pharmacological activities (Karati et al., 2022).
Molecular Interactions and Spectral Properties
The interaction of 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile derivatives with other molecules and the subsequent enhancement of spectral properties have been studied. A research paper discusses the electronic properties of a fluoropyrazolecarbonitrile derivative and its enhanced spectral properties upon adsorption with fullerene (Biointerface Research in Applied Chemistry, 2022).
properties
IUPAC Name |
5-amino-1-ethylpyrazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c1-2-10-6(8)5(3-7)4-9-10/h4H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCCGIWVLMDSPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444923 | |
Record name | 5-AMINO-1-ETHYL-1H-PYRAZOLE-4-CARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile | |
CAS RN |
4788-15-2 | |
Record name | 5-AMINO-1-ETHYL-1H-PYRAZOLE-4-CARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.